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Compound of Interest

Compound Name: AZ-2

Cat. No.: B605723

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the chemical probe AZ960 and its alternatives for the target
protein Janus Kinase 2 (JAK2). This document summarizes key experimental data, offers
detailed protocols for validation assays, and visualizes critical biological pathways and
experimental workflows.

AZ960 is a potent and selective ATP-competitive inhibitor of JAK2, a non-receptor tyrosine
kinase crucial in cytokine and growth factor signaling. Dysregulation of the JAK2 signaling
pathway is implicated in various myeloproliferative neoplasms, making it a significant target for
therapeutic intervention. Validating the on-target effects of chemical probes like AZ960 is
paramount for accurate biological conclusions and successful drug discovery efforts.

Comparative Analysis of JAK2 Inhibitors

The following tables summarize the biochemical potency and cellular activity of AZ960 in
comparison to other well-characterized JAK2 inhibitors, such as Ruxolitinib and Fedratinib.

Biochemical Potency
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Selectivit Selectivit Selectivit

Compoun .
d Target Ki (nM) IC50 (nhM) yvs. y Vs. y Vs.
JAK1 JAK3 TYK2
AZ960 JAK2 0.45[1] <3[1][2] >50-fold[3]  3-fold[2] >50-fold[3]
3.3 (JAK1),
Ruxolitinib ~ JAK1/2 - 2.8 (JAK2) ~1-fold >130-fold -
(3]
Fedratinib JAK2 - 3[3] 35-fold 334-fold -
Pacritinib JAK2 - 23 43-fold 39-fold -
Momelotini
b JAK?2 - 110 1.5-fold 1.5-fold -

Note: Data is compiled from various sources and assay conditions may differ. Direct head-to-
head comparisons under identical conditions are ideal for accurate assessment.

Cellular Activity
Compound Cell Line Assay IC50 / GI50 (nM)
STATS
AZ960 TEL-JAK2 Ba/F3 ) 15[2]
Phosphorylation
AZ960 TEL-JAK2 Ba/F3 Cell Proliferation 25[4]
AZ960 SET-2 (JAK2 V617F) Cell Proliferation 33[4]
o STATS
Ruxolitinib SET-2 ] 14[5]
Phosphorylation
o STATS
Fedratinib SET-2 ) 672[5]
Phosphorylation
o STATS
Pacritinib SET-2 ) 429[5]
Phosphorylation
o STATS
Momelotinib SET-2 ) 205[5]
Phosphorylation
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Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the
mechanism of action and validation of a chemical probe.

JAK2-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is
a primary route for cytokine and growth factor signaling.[6][7][8] Ligand binding to cytokine
receptors induces receptor dimerization, bringing receptor-associated JAKs into close
proximity. This leads to JAK autophosphorylation and subsequent phosphorylation of the
receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by
JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Caption: The JAK2-STAT signaling cascade.

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP
produced during a kinase reaction, providing a measure of kinase activity.
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1. Reaction Setup

Add to 384-well plate:
- Kinase (JAK2)
- Substrate
- ATP
- Test Compound (e.g., AZ960)

2. Kinase Reaction

Incubate at room temperature
(e.g., 60 minutes)

3. ATP [v>epletion

Add ADP-Glo™ Reagent

'

Incubate at room temperature
(40 minutes)

4. ADP to ATP (v]onversion & Detection

Add Kinase Detection Reagent

:

Incubate at room temperature
(30-60 minutes)

5. Data Arquisition

Measure luminescence with a plate reader

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay.
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Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and published studies.[6][7][9]

Materials:

Recombinant JAK2 enzyme

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
Test compounds (e.g., AZ960) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further
dilute in kinase assay buffer to the desired final concentrations. The final DMSO
concentration in the assay should be <1%.

Reaction Setup: In a 384-well plate, add 5 uL of the diluted test compound.

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and
substrate at 2x the final concentration.

Enzyme Addition: Add 2.5 pL of the JAK2 enzyme solution to each well, except for the "no
enzyme" control wells.
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e Reaction Initiation: Add 2.5 pL of the master mix to each well to start the kinase reaction. The
final reaction volume is 10 pL.

e Incubation: Incubate the plate at 30°C for 60 minutes.

o ATP Depletion: Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction
and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

o ADP to ATP Conversion and Detection: Add 20 pL of Kinase Detection Reagent to each well.
This reagent converts the ADP generated during the kinase reaction to ATP and contains
luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for
30-60 minutes.

o Data Acquisition: Measure the luminescence using a plate-reading luminometer.

» Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the DMSO control and determine the ICso values by fitting the data to a four-parameter
logistic curve.

Cellular Phospho-STAT5 Western Blot Assay

This protocol outlines the general steps for assessing the inhibition of JAK2-mediated STAT5
phosphorylation in a cellular context.

Materials:

e Human cell line expressing a constitutively active JAK2 (e.g., SET-2 with JAK2 V617F) or a
cytokine-dependent cell line (e.g., TF-1)

o Cell culture medium and supplements

e Cytokine (if required, e.g., erythropoietin for TF-1 cells)

e Test compounds (e.g., AZ960)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o BCA protein assay kit
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e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system for chemiluminescence detection

Procedure:

e Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to
adhere or recover overnight. The following day, starve the cells of serum or growth factors if
necessary.

o Compound Incubation: Treat the cells with various concentrations of the test compound or
DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

 Stimulation (if applicable): If using a cytokine-dependent cell line, stimulate the cells with the
appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5
phosphorylation.

o Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting:
o Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.
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[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

[¢]

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

[¢]

Wash the membrane again and apply the ECL substrate.

Imaging: Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the
phospho-STATS signal to the total STATS or housekeeping protein signal. Calculate the
percent inhibition of STAT5 phosphorylation for each compound concentration relative to the
stimulated vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Chemical Probe AZ960: A Comparative Guide for
Validating JAK2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605723#validating-az-2-as-a-chemical-probe-for-
target-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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